Methyl 5-cyano-1h-pyrazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)5-2-4(3-7)8-9-5/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOZQQRFMTBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thorpe Ziegler Reaction:the Thorpe Ziegler Reaction is the Intramolecular Version of the Thorpe Reaction, Involving the Base Catalyzed Cyclization of a Dinitrile to Form a Cyclic α Cyanoenamine.lscollege.ac.inwikipedia.orgthis Mechanism is Highly Relevant for Pyrazole Derivatives Engineered to Contain Two Nitrile Groups.
Deprotonation: A strong base deprotonates the α-carbon of one of the nitrile groups, forming a carbanion.
Intramolecular Attack: The carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a new C-C bond and a cyclic imine anion.
Tautomerization/Protonation: The resulting intermediate tautomerizes to a more stable enamine anion, which is then protonated upon acidic workup to give the final cyclic α-cyanoenamine product. synarchive.comyoutube.com Subsequent hydrolysis can convert this product into a cyclic ketone. wikipedia.org
Prototropic Tautomerism and Rearrangements in Pyrazole (B372694) Systems
Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, influencing their chemical reactivity, physical properties, and biological interactions. rsc.org This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between different tautomeric forms. bohrium.com For asymmetrically substituted pyrazoles, such as Methyl 5-cyano-1H-pyrazole-3-carboxylate, this equilibrium results in two distinct tautomers: this compound and Methyl 3-cyano-1H-pyrazole-5-carboxylate.
The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution or solid). rsc.orgbohrium.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these tautomeric equilibria, providing insights into the relative populations of the tautomers and the kinetics of their interconversion. bohrium.com
Influence of Substituents on Tautomeric Equilibrium
The electronic properties of the substituents at the C3 and C5 positions of the pyrazole ring play a crucial role in determining the predominant tautomer. bohrium.com Electron-withdrawing groups, such as the cyano (-CN) and methoxycarbonyl (-COOCH₃) groups present in this compound, significantly influence the acidity of the N-H proton and the electron density distribution in the ring.
Theoretical studies on monosubstituted pyrazoles have shown that strong electron-withdrawing groups, like a carboxyl group, tend to favor the N1-H tautomer where the proton is on the nitrogen atom adjacent to the carbon bearing the electron-donating group. Conversely, electron-donating groups favor the N2-H tautomer. In the case of this compound, both substituents are electron-withdrawing. The cyano group is generally considered to be more strongly electron-withdrawing than the methoxycarbonyl group. This would suggest that the tautomer where the proton is on the nitrogen adjacent to the carbon with the methoxycarbonyl group (i.e., the N1-H form of this compound) might be the more stable form. However, the interplay of both groups makes a definitive prediction without experimental or detailed computational data challenging.
Solvent Effects on Tautomerism
The solvent environment can significantly alter the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over another by forming intermolecular hydrogen bonds. For pyrazoles, it has been observed that water can lower the energy barrier between tautomers, facilitating the proton transfer. rsc.org The optimal stabilization is often achieved with two water molecules forming hydrogen bonds with the pyrazole nitrogens. rsc.org In nonpolar solvents, the tautomeric equilibrium is more reflective of the intrinsic stability of the individual tautomers. mdpi.com
NMR Spectroscopic Investigations of Pyrazole Tautomerism
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a primary experimental method for studying the tautomeric behavior of pyrazoles. bohrium.commdpi.com In solution, if the rate of proton exchange is slow on the NMR timescale (typically at low temperatures), separate signals for each tautomer can be observed, allowing for the determination of their relative concentrations. ktu.edu If the exchange is fast, averaged signals are observed, and the chemical shifts reflect the weighted average of the contributing tautomers. rsc.org
The following table presents hypothetical ¹³C NMR chemical shifts for the two tautomers of this compound, based on general principles and data from related structures. The actual values may vary.
| Carbon Position | Expected Chemical Shift Range (ppm) - Tautomer A (this compound) | Expected Chemical Shift Range (ppm) - Tautomer B (Methyl 3-cyano-1H-pyrazole-5-carboxylate) |
|---|---|---|
| C3 | 140-150 | ~110-120 (bearing CN) |
| C4 | 95-105 | |
| C5 | ~115-125 (bearing CN) | 145-155 |
| -CN | 110-120 | 110-120 |
| -COOCH₃ (C=O) | 160-165 | 160-165 |
| -COOCH₃ (OCH₃) | 50-55 | 50-55 |
Tautomer A: Proton on N1, adjacent to C5. Tautomer B: Proton on N2, adjacent to C3.
Rearrangements in Pyrazole Systems
While simple prototropic tautomerism is the most common dynamic process, more complex rearrangements in pyrazole systems can occur under specific conditions, such as photochemical stimulation or in the presence of strong acids or bases. These rearrangements can involve ring-opening and ring-closing sequences or migrations of substituents. However, for this compound under typical laboratory conditions, significant rearrangements beyond prototropic tautomerism are not commonly reported. The stability of the aromatic pyrazole ring generally disfavors such transformations unless significant energy is introduced.
Chemical Transformations and Mechanistic Investigations of Methyl 5 Cyano 1h Pyrazole 3 Carboxylate
Reactivity Profile of the Cyano Group (-CN) in Pyrazole-3-carboxylates
The cyano group is a potent electron-withdrawing group and a versatile functional handle for various chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom, which is susceptible to attack by nucleophiles, and its ability to participate in cyclization reactions.
The carbon atom of the nitrile group in Methyl 5-cyano-1H-pyrazole-3-carboxylate is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic addition reactions. A resonance structure can be drawn that places a positive charge on the carbon, making it susceptible to attack by nucleophiles in a manner similar to a carbonyl group.
One notable example of a nucleophilic reaction involving the cyano group on a pyrazole (B372694) ring is the metal-promoted addition of nucleophiles. For instance, copper(II) has been shown to promote the nucleophilic addition of pyrazole to a cyano group, leading to the formation of new chelate complexes. researchgate.net While this specific example does not involve this compound directly, it illustrates a key reaction pathway for the cyano group in the presence of a pyrazole moiety. The general mechanism involves the coordination of the metal ion to the nitrile nitrogen, which further enhances the electrophilicity of the carbon atom, facilitating the attack by a nucleophile.
| Reaction Type | Reagents/Conditions | Product Type | Key Feature |
| Nucleophilic Addition | Nucleophile (e.g., pyrazole), Metal Promoter (e.g., Cu²⁺) | Amidino-pyrazole complexes | Metal-ion promotion of nucleophilic attack on the cyano carbon. researchgate.net |
The cyano group is an excellent participant in intramolecular cyclization reactions, most notably the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic ketone after acidic hydrolysis. researchgate.net In the context of pyrazole chemistry, this cyclization is a powerful tool for the synthesis of fused heterocyclic systems.
The Thorpe-Ziegler cyclization has been utilized in the synthesis of various pyrazole-based polycyclic scaffolds. For example, the synthesis of 4-amino-3-cyano-N-arylpyrazoles has been achieved using a Thorpe-Ziegler cyclization as the key step, often activated by microwave irradiation. nih.gov This approach highlights the utility of the cyano group in constructing complex molecular architectures. The reaction proceeds through the formation of a carbanion adjacent to one nitrile group, which then attacks the electrophilic carbon of the other nitrile group within the same molecule, leading to a cyclic enamine that can be further elaborated. This methodology has been applied to the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and selenolopyrazolopyrazine compounds. researchgate.net
| Cyclization Reaction | Key Reagents/Conditions | Product | Significance |
| Thorpe-Ziegler Cyclization | Base (e.g., ethanolic sodium ethoxide), Heat | Fused pyrazole heterocycles (e.g., selenolopyrazolopyrazines) | Efficient construction of polycyclic systems. researchgate.net |
| Microwave-assisted Thorpe-Ziegler Cyclization | Methyl bromoacetate, K₂CO₃, Microwave irradiation | Substituted pyrazoles with multiple functionalities | Improved reaction times and yields. nih.gov |
Transformations of the Methyl Carboxylate Ester Group (-COOCH₃)
The methyl carboxylate ester group at the C3 position of the pyrazole ring is another key site for chemical modification. It can undergo hydrolysis, transesterification, and reduction to afford a variety of other functional groups.
The hydrolysis of the methyl ester of pyrazole-3-carboxylates to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by acidification. For example, the hydrolysis of a pyrazole-3-carboxylic acid methyl ester can be achieved using an alkali metal hydroxide (B78521) such as sodium hydroxide or potassium hydroxide in a suitable solvent like water, methanol, or ethanol, at temperatures ranging from 0°C to the reflux temperature of the solvent. rsc.orgorganic-chemistry.org The resulting carboxylate salt is then protonated by the addition of an acid to yield the free carboxylic acid. This transformation is a crucial step in the synthesis of many biologically active pyrazole derivatives. researchgate.net
| Starting Material | Reagents/Conditions | Product |
| Methyl pyrazole-3-carboxylate derivative | 1. Alkali metal hydroxide (e.g., NaOH, KOH) in H₂O/alcohol. rsc.org 2. Acidification (e.g., HCl). organic-chemistry.org | Pyrazole-3-carboxylic acid derivative |
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. researchgate.net For this compound, the methyl group of the ester can be replaced by other alkyl or aryl groups by reacting it with the corresponding alcohol in the presence of a catalyst.
In a base-catalyzed transesterification, a strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide which then attacks the carbonyl carbon of the ester. researchgate.net In an acid-catalyzed process, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. N-heterocyclic carbenes have also been shown to be effective organocatalysts for transesterification reactions by enhancing the nucleophilicity of the alcohol. nih.gov
| Reaction | Catalyst Type | General Mechanism |
| Transesterification | Acid or Base | Nucleophilic acyl substitution |
The methyl carboxylate ester group can be reduced to a primary alcohol, the hydroxymethyl group. This transformation is typically achieved using a reducing agent such as lithium borohydride (B1222165) (LiBH₄). A specific example involves the reduction of methyl 5-cyano-1-methyl-pyrazole-3-carboxylate, a closely related derivative. In this process, the ester is dissolved in a solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and methanol, and then treated with LiBH₄. The reaction proceeds at room temperature and upon completion, is quenched with an acid to afford 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. This reduction provides a pathway to introduce a hydroxymethyl group onto the pyrazole ring, which can serve as a precursor for further functionalization.
| Starting Material | Reducing Agent | Solvent | Product |
| Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate | Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF)/Methanol | 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile |
Reactivity and Functionalization of the Pyrazole Ring System
The pyrazole ring is a versatile scaffold in organic synthesis, and the reactivity of this compound is significantly influenced by its electron-withdrawing cyano and carboxylate groups. These substituents affect the nucleophilicity of the ring nitrogens and activate adjacent positions for various transformations.
The N-alkylation of unsymmetrical pyrazoles, such as this compound, can theoretically yield two different regioisomers. The position of alkylation is dictated by a combination of electronic and steric factors. For pyrazoles bearing electron-withdrawing groups, such as an ester at the 3-position, alkylation typically shows a high degree of regioselectivity.
Research on analogous compounds like ethyl 1H-pyrazole-3-carboxylate has demonstrated that alkylation reactions predominantly yield the N1-substituted product. researchgate.net The greater steric hindrance posed by the substituent at the C5 position (in this case, the cyano group) directs the incoming alkyl group to the less hindered N1 nitrogen atom. researchgate.net Common alkylating agents include alkyl halides and sulfonates, often used in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netnih.gov
A catalyst-free Michael addition has also been developed for the N1-alkylation of 1H-pyrazoles bearing functional groups like esters and nitriles, achieving high yields and excellent regioselectivity (N1/N2 > 99.9:1). researchgate.net This method underscores the intrinsic preference for N1 substitution in this class of compounds.
Table 1: Examples of N-Alkylation Reactions of Pyrazole Carboxylates This table is generated based on data from analogous pyrazole compounds to illustrate typical reaction outcomes.
| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Product (Major Isomer) | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 1H-pyrazole-3-carboxylate | Methyl Iodide | K₂CO₃ / DMSO | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | High | researchgate.net |
| Ethyl 1H-pyrazole-3-carboxylate | Ethyl Bromoacetate | K₂CO₃ / DMSO | Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | High | researchgate.net |
| 5-(indol-3-yl)-1H-pyrazole | Methyl Acrylate | Ag₂CO₃ / DCE | Methyl 3-(3-(5-(indol-3-yl)-1H-pyrazol-1-yl))propanoate | Good | bohrium.com |
The functional groups of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. Although the direct participation of the cyano and ester groups in cyclization is possible, they are more commonly transformed into more reactive functionalities like amino or hydrazino groups to facilitate heterocyclization.
A prevalent strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govorganic-chemistry.orgresearchgate.net In a typical reaction, the exocyclic 5-amino group of the pyrazole initiates a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic N1 nitrogen attacks the second carbonyl group, leading to dehydration and the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govresearchgate.netbeilstein-journals.org The reaction proceeds with high regioselectivity, governed by the differential reactivity of the nucleophilic centers in the 5-aminopyrazole. organic-chemistry.orgbeilstein-journals.org
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles This table illustrates the use of pyrazole derivatives as building blocks for fused heterocycles.
| 5-Aminopyrazole Derivative | 1,3-Biselectrophile | Conditions | Fused Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | Ethanol, reflux | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | >90% | beilstein-journals.org |
| 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | Ethyl Acetoacetate | Acetic Acid, reflux | 5-Amino-7-hydroxy-2-(methylthio)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Good | nih.gov |
| 5-Amino-1H-pyrazoles | β-Enaminones | Microwave, 180 °C, solvent-free | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | 88-97% | researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Ethanol, reflux | Substituted cyclopentapyrazolo[1,5-a]pyrimidines | Good | researchgate.net |
Detailed Mechanistic Postulations for Pyrazole Derivatives
The chemical behavior of pyrazole derivatives can be understood through detailed mechanistic examination of their characteristic reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For a pyrazole derivative with an activated methylene (B1212753) group (e.g., a cyanomethyl group), the reaction is typically initiated by a mild base, such as an amine (e.g., piperidine). wikipedia.orgorganic-chemistry.org
The mechanism proceeds via the following steps:
Deprotonation: The base removes a proton from the α-carbon of the cyanomethyl group, creating a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic solvent) to yield a β-hydroxy adduct (an aldol-type product).
Dehydration: Under the reaction conditions, this adduct readily undergoes elimination of a water molecule to form a new carbon-carbon double bond, yielding the final α,β-unsaturated product. organic-chemistry.org
The pyrazole ring, being a nitrogen heterocycle, can act as a nucleophile in aza-Michael additions. nih.gov The reaction involves the 1,4-conjugate addition of the pyrazole nitrogen to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com
The generally accepted mechanism is as follows:
Activation/Deprotonation: A base deprotonates the N-H of the pyrazole ring, generating a pyrazolate anion, which is a potent nucleophile. nih.gov Alternatively, a Lewis acid catalyst can activate the Michael acceptor. bohrium.com
Conjugate Addition: The pyrazolate anion attacks the β-carbon of the electron-deficient alkene. The electron density is pushed through the conjugated system to the oxygen atom, forming an enolate intermediate. wikipedia.org
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or the conjugate acid of the base used in the first step, to yield the final N-alkylated pyrazole adduct. masterorganicchemistry.com This reaction is a key method for the C-N bond formation at the pyrazole nitrogen. bohrium.comresearchgate.net
Intramolecular cyclization is a critical step in the synthesis of fused pyrazole heterocycles. Two prominent mechanisms are relevant to derivatives of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Cyano 1h Pyrazole 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete and unambiguous assignment of the protons and carbons in Methyl 5-cyano-1H-pyrazole-3-carboxylate can be achieved.
The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. A characteristic singlet is observed for the methoxy (B1213986) (–OCH₃) protons of the ester group, typically appearing in the downfield region around 3.9 ppm. This chemical shift is indicative of protons attached to a carbon adjacent to an electronegative oxygen atom. Another key feature is the singlet corresponding to the C4-H proton of the pyrazole (B372694) ring, which is expected to resonate further downfield, often in the range of 7.0-8.0 ppm, due to the deshielding effect of the aromatic heterocyclic system. The broad singlet for the N-H proton of the pyrazole ring is also a diagnostic signal, though its chemical shift can be variable and is often concentration and solvent dependent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | –OCH₃ |
| ~7.5 | Singlet | 1H | C4–H |
| Variable | Broad Singlet | 1H | N–H |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The spectrum will display distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 160-170 ppm. The carbons of the pyrazole ring (C3, C4, and C5) will have characteristic chemical shifts, with C3 and C5, being attached to nitrogen atoms, resonating at a lower field compared to C4. The nitrile carbon (–CN) also has a distinct chemical shift, generally found in the range of 110-120 ppm. The methoxy carbon (–OCH₃) will appear in the upfield region, typically around 50-60 ppm.
Distortionless Enhancement by Polarization Transfer (DEPTQ) techniques are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In the case of this compound, a DEPTQ experiment would confirm the presence of a CH₃ group (methoxy), a CH group (C4 of the pyrazole ring), and several quaternary carbons (C3, C5, the carbonyl carbon, and the nitrile carbon).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type (from DEPTQ) | Assignment |
| ~53 | CH₃ | –OCH₃ |
| ~115 | Quaternary C | –CN |
| ~110-140 | CH | C4 |
| ~130-150 | Quaternary C | C3 |
| ~130-150 | Quaternary C | C5 |
| ~165 | Quaternary C | C=O |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques are essential for confirming the connectivity and spatial relationships within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the C4-H proton to the ¹³C signal of the C4 carbon. Similarly, a correlation would be observed between the methoxy protons and the methoxy carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include the correlation between the methoxy protons and the carbonyl carbon, confirming the ester functionality. Additionally, correlations between the C4-H proton and the C3 and C5 carbons of the pyrazole ring would solidify the ring structure assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximity between protons. While less critical for this relatively rigid molecule, a NOESY spectrum could show correlations between the C4-H proton and the protons of the methoxy group if they are spatially close, providing further conformational information.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit several characteristic absorption bands. A strong, sharp absorption band around 2230-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The carbonyl (C=O) stretching vibration of the ester group will appear as a strong absorption in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the pyrazole ring will be observed as a broad band in the range of 3100-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be present in the 2800-3100 cm⁻¹ region. Finally, C-O stretching of the ester will be visible around 1200-1300 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3100-3500 | Broad | N–H Stretch |
| 2800-3100 | Medium | C–H Stretch |
| 2230-2260 | Strong, Sharp | C≡N Stretch |
| 1700-1730 | Strong | C=O Stretch (Ester) |
| 1200-1300 | Strong | C–O Stretch (Ester) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is expected to exhibit characteristic UV absorption bands. The presence of the cyano and carboxylate groups as auxochromes will influence the position and intensity of these absorptions. Typically, pyrazole derivatives show absorption maxima (λmax) in the UV region, often between 200 and 300 nm, corresponding to π→π* electronic transitions within the aromatic system.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅N₃O₂), the expected molecular weight is approximately 151.12 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy group (•OCH₃, 31 Da) from the molecular ion, leading to a fragment ion at m/z 120. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could result in an ion at m/z 92. Another possible fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da), yielding a fragment at m/z 92. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are instrumental in analyzing the purity of the compound and identifying any potential impurities or degradation products.
X-ray Crystallography for Definitive Solid-State Structure Determination
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While the molecular structure can be confidently inferred from other spectroscopic methods like NMR and mass spectrometry, X-ray crystallography remains the gold standard for unequivocally determining the solid-state atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions.
The absence of a published crystal structure means that experimental data on its crystal system, space group, unit cell dimensions, and the exact three-dimensional packing of the molecules in a crystalline lattice are not available.
For illustrative purposes, crystallographic data for structurally related pyrazole derivatives provide insight into the type of information that a single-crystal X-ray analysis of this compound would yield. For instance, the analysis of a similar pyrazole compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, revealed a monoclinic crystal system with the space group P21/c. mdpi.com Such an analysis for the title compound would definitively confirm the planarity of the pyrazole ring and determine the torsion angles of the methyl carboxylate and cyano substituents relative to the heterocyclic core.
Furthermore, X-ray crystallography would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H proton and potential non-covalent interactions with the cyano and carboxylate functionalities. These interactions are crucial in dictating the macroscopic properties of the compound, including its melting point and solubility.
A future crystallographic study would involve growing a suitable single crystal of this compound and analyzing it with an X-ray diffractometer. The resulting diffraction pattern would be used to solve and refine the crystal structure, leading to the generation of precise data tables.
Table 1: Hypothetical Crystallographic Data for this compound
This table is a placeholder to illustrate the type of data that would be obtained from an X-ray crystallographic analysis. The values are not based on experimental data.
| Parameter | Hypothetical Value |
| Empirical formula | C₆H₅N₃O₂ |
| Formula weight | 151.12 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.000 |
| b (Å) | 9.500 |
| c (Å) | 10.200 |
| α (°) | 90 |
| β (°) | 105.0 |
| γ (°) | 90 |
| Volume (ų) | 654.8 |
| Z | 4 |
| Calculated density (g/cm³) | 1.530 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
This table is a placeholder to illustrate the type of geometric data that would be obtained. The values are not based on experimental data.
| Bond/Angle | Hypothetical Value |
| N1-N2 (Å) | 1.370 |
| N2-C3 (Å) | 1.330 |
| C3-C4 (Å) | 1.420 |
| C4-C5 (Å) | 1.380 |
| C5-N1 (Å) | 1.340 |
| C5-C6 (C≡N) (Å) | 1.440 |
| C6-N3 (Å) | 1.150 |
| C3-C7 (C=O) (Å) | 1.490 |
| N1-N2-C3 (°) | 112.0 |
| N2-C3-C4 (°) | 105.0 |
| C3-C4-C5 (°) | 108.0 |
| C4-C5-N1 (°) | 107.0 |
| C5-N1-N2 (°) | 118.0 |
The acquisition of actual crystallographic data would be a valuable contribution to the comprehensive characterization of this compound.
Computational Chemistry and Theoretical Studies on Methyl 5 Cyano 1h Pyrazole 3 Carboxylate
Evaluation of Quantum Chemical Descriptors and Molecular PropertiesThe calculation of quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and other related reactivity indices requires the output of specific computational chemistry calculations that have not been found for this molecule.
Should a detailed computational study on Methyl 5-cyano-1H-pyrazole-3-carboxylate be published in the future, a comprehensive article with the requested data and analysis would be possible.
Based on the conducted research, specific computational and theoretical studies focusing exclusively on This compound are not available in the provided search results. The existing literature discusses computational methodologies and findings for related pyrazole (B372694) derivatives, such as other cyanopyrazoles or pyrazole carboxylates, but does not provide the specific data points (e.g., molecular hardness, TPSA, LogP, reaction mechanism simulations, or tautomeric equilibria analysis) required to construct the article as per the detailed outline for the specified compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data solely on "this compound" while strictly adhering to the provided outline and content inclusions.
Role of Methyl 5 Cyano 1h Pyrazole 3 Carboxylate in Advanced Organic Synthesis
Precursor and Building Block for Diverse Heterocyclic Scaffolds
The unique arrangement of electrophilic and nucleophilic centers within Methyl 5-cyano-1H-pyrazole-3-carboxylate makes it an ideal building block for creating fused and polycyclic heterocyclic systems. The cyano and ester functionalities can be chemically modified or can participate directly in cyclization reactions, enabling chemists to forge new rings onto the pyrazole (B372694) core.
Synthetic Utility in Pyrano[2,3-c]pyrazole Construction
The pyrano[2,3-c]pyrazole scaffold is a significant heterocyclic system known for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The synthesis of these fused rings often involves multicomponent reactions where the pyrazole ring is formed in situ. researchgate.netacs.org
Typically, the construction of the dihydropyrano[2,3-c]pyrazole core is achieved through a domino four-component reaction involving hydrazine (B178648) hydrate, a β-ketoester (like diethyl oxaloacetate), an aldehyde, and malononitrile. researchgate.net This process involves a sequence of pyrazolone (B3327878) formation, Michael addition, and Thorpe-Ziegler cyclization. researchgate.net While this method builds the pyrazole from acyclic precursors, compounds like this compound represent a pre-formed, highly functionalized pyrazole. Its reactive sites are primed for subsequent annulation reactions to form the pyran ring, offering an alternative, stepwise approach to these valuable scaffolds. The pyrazole core is a fundamental component for accessing this important class of fused heterocycles. nih.gov
| Reactants | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| Hydrazine Hydrate, β-Ketoester, Aldehyde, Malononitrile | Domino Four-Component Reaction | Pyrano[2,3-c]pyrazole | researchgate.net |
| Benzyl Alcohols, Ethyl Acetoacetate, Phenylhydrazine (B124118), Malononitrile | Four-Component Reaction | Pyrano[2,3-c]pyrazole | acs.org |
Intermediate for Pyrazolo[1,5-a]pyridine and Related Fused-Ring Systems
Pyrazolo[1,5-a]pyridines are another class of fused nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for their potential therapeutic applications. nih.gov One of the primary synthetic routes to this scaffold involves the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles. rsc.orgorganic-chemistry.org
A key alternative strategy relies on the cyclocondensation of 5-aminopyrazole derivatives. ekb.eg In this context, this compound is a valuable precursor. The cyano group at the C5 position can be chemically reduced to an aminomethyl group or converted to a primary amino group. This transformation yields a 5-aminopyrazole, which is the crucial intermediate needed for condensation with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine (B92270) ring of the pyrazolo[1,5-a]pyrimidine (B1248293) system. ekb.eg The presence of the carboxylate group at the C3 position offers an additional site for further molecular diversification. nih.gov
Contribution to the Creation of Complex Polycyclic Architectures
Beyond the specific examples of pyranopyrazoles and pyridopyrazoles, the functional groups of this compound facilitate its use in building more intricate, multi-ring systems. For instance, 5-aminopyrazole derivatives, which can be derived from this compound, are known to react with β-cycloketols to form complex polycyclic structures like 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines. mdpi.com
Furthermore, the cyano and ester groups can be transformed into a variety of other functionalities, such as amides, carboxylic acids, or tetrazoles. Each new functional group can then serve as a handle for subsequent cyclization or coupling reactions, allowing for the systematic construction of complex polycyclic architectures. The pyrazole ring itself is a stable aromatic core upon which these elaborate structures can be built, making it a foundational element in diversity-oriented synthesis. mdpi.com
Significance as an Intermediate in Synthesis of Bioactive Molecules (General Chemical Role)
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry. mdpi.comnih.gov Its presence in a molecule can confer desirable properties such as metabolic stability and potent biological activity. This compound, as a carrier of this essential core and equipped with versatile functional groups, is a significant intermediate in the synthesis of such bioactive molecules. lifechemicals.commdpi.com
Contribution to Agrochemical Research (General Synthetic Intermediate)
Pyrazole-containing compounds have a significant history in the development of agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov Many commercial pesticides are based on pyrazole carboxamide structures. researchgate.net
The methyl carboxylate group of this compound can be readily converted to a carboxylic acid via hydrolysis. chemicalbook.com This carboxylic acid is a key intermediate that can then be coupled with various amines to generate a library of pyrazole carboxamide derivatives. This straightforward chemical transformation allows researchers to synthesize and screen numerous analogues to optimize for potency, selectivity, and environmental profile, making the parent ester a crucial starting material in the discovery pipeline for new agrochemicals. researchgate.net For example, pyrazole-based compounds have been investigated as potential herbicides by modifying the substituents on the pyrazole ring to enhance potency against weeds like barnyard grass. nih.gov
Utility in Pharmaceutical Research and Drug Intermediate Synthesis (General Chemical Role)
The pyrazole scaffold is a component of numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. mdpi.com These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov
This compound and its close analogues are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is its role as an intermediate in the preparation of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. google.com This subsequent compound is a key building block for synthesizing complex macrocyclic compounds investigated in drug discovery programs. google.com The synthesis involves the selective reduction of the methyl carboxylate group to a primary alcohol using a reducing agent like lithium borohydride (B1222165), demonstrating the utility of the ester as a precursor to other essential functionalities. google.com
| Starting Intermediate | Transformation | Resulting Intermediate | Application | Reference |
|---|---|---|---|---|
| Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate | Reduction of ester to alcohol (e.g., with LiBH4) | 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile | Synthesis of complex macrocyclic drug candidates | google.com |
The versatility of the pyrazole core and the reactivity of the cyano and carboxylate groups make this compound a valuable and frequently used building block in the design and synthesis of new therapeutic agents. mdpi.com
Emerging Research Frontiers and Future Directions for Methyl 5 Cyano 1h Pyrazole 3 Carboxylate
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the pyrazole (B372694) core has been a subject of extensive research for over a century. Classical methods, such as the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines, have been foundational. However, the quest for higher efficiency, milder reaction conditions, and greater molecular diversity has driven the development of novel synthetic strategies.
Modern approaches to the synthesis of functionalized pyrazoles, including Methyl 5-cyano-1H-pyrazole-3-carboxylate and its analogs, increasingly rely on multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. One-pot syntheses, a hallmark of MCRs, streamline the synthetic process by eliminating the need for isolation of intermediates, thereby saving time, and reducing waste.
A notable example is the one-pot, two-component reaction of phenylhydrazine (B124118) with dimethyl acetylenedicarboxylate, which efficiently yields a pyrazole-3-carboxylate derivative under mild reflux conditions. Another innovative approach involves the use of in situ generated 1,3-dielectrophiles for cyclocondensation reactions. Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of cyanopyrazoles.
Below is a comparative overview of traditional versus modern synthetic methodologies for pyrazole carboxylates.
| Methodology | Description | Advantages | Disadvantages |
| Knorr Synthesis | Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. | Well-established, reliable for certain substrates. | Often requires harsh conditions, can lead to mixtures of regioisomers. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | High atom economy, operational simplicity, rapid access to molecular diversity. | Can be challenging to optimize, substrate scope may be limited. |
| One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. | Reduced reaction time, lower solvent consumption, increased overall yield. | Compatibility of reagents and reaction conditions is crucial. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Dramatically reduced reaction times, often higher yields, improved purity. | Requires specialized equipment, potential for localized overheating. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne). | High regioselectivity, access to a wide range of substituted pyrazoles. | Diazo compounds can be hazardous to handle. |
Discovery of Unexplored Chemical Reactivity and Transformation Pathways
The chemical versatility of this compound stems from the distinct reactivity of its functional groups: the cyano group, the methyl carboxylate group, and the pyrazole ring itself. Research into the selective transformation of these groups is paving the way for the synthesis of novel and complex molecular architectures.
The methyl carboxylate group is a versatile handle for further functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then undergo a variety of transformations. mdpi.comchemicalbook.com For instance, pyrazole carboxylic acids can be decarboxylated under thermal or metal-catalyzed conditions to yield the corresponding pyrazole. rsc.orggoogleapis.comgoogle.comacs.org The ester can also be reduced to a primary alcohol. A patent describes the reduction of methyl 5-cyano-1-methyl-pyrazole-3-carboxylate to 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile using lithium borohydride (B1222165) (LiBH4). google.com
The cyano group is another key site for chemical modification. It can participate in cycloaddition reactions, serving as a building block for the construction of other heterocyclic rings fused to the pyrazole core. The reactivity of the cyano group in cyanopyrazoles has been exploited in [3+2] cycloaddition reactions with various partners. researchgate.netresearchgate.netnih.govbeilstein-journals.orgacs.orgresearchgate.net
The pyrazole ring itself can also be functionalized. For example, direct C-H functionalization of the pyrazole ring can be achieved through metalation with strong bases, followed by reaction with an electrophile. acs.org This allows for the introduction of a wide range of substituents at specific positions on the ring, further expanding the chemical space accessible from this versatile scaffold.
The following table summarizes some of the key transformation pathways for this compound and related derivatives.
| Functional Group | Transformation | Reagents/Conditions | Product |
| Methyl Carboxylate | Hydrolysis | NaOH, MeOH, reflux mdpi.com | Pyrazole-3-carboxylic acid |
| Methyl Carboxylate | Reduction | LiBH4, THF/MeOH google.com | 3-(Hydroxymethyl)pyrazole |
| Carboxylic Acid | Decarboxylation | Heat or Cu catalyst rsc.orggoogleapis.comgoogle.comacs.org | Pyrazole |
| Cyano Group | [3+2] Cycloaddition | Diazoacetonitrile, alkynes researchgate.net | Fused heterocyclic systems |
| Pyrazole Ring | C-H Functionalization | TMPMgCl·LiCl, then electrophile acs.org | Substituted pyrazole |
| Amino Group (on related aminocyanopyrazoles) | Acylation | Chloroacetyl chloride mdpi.com | N-acylated aminopyrazole |
Advancements in Sustainable Chemical Synthesis and Green Chemistry Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For a molecule like this compound, this translates to the development of synthetic routes that are more energy-efficient, use less hazardous materials, and generate minimal waste.
The use of alternative energy sources, such as microwave irradiation, is another key green chemistry strategy. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, often leading to cleaner reactions and higher yields with reduced energy consumption.
The choice of solvent is also a critical factor in the environmental footprint of a chemical process. The development of reactions that can be performed in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a major focus of current research. While many traditional pyrazole syntheses employ volatile organic solvents, efforts are being made to adapt these reactions to more environmentally benign media.
Catalysis plays a pivotal role in green chemistry. The use of highly efficient and recyclable catalysts can minimize waste and energy consumption. Research into novel catalysts, including nanocatalysts and biocatalysts, for pyrazole synthesis is an active area of investigation.
Integration of Advanced Computational Methods for Predictive Chemistry and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, elucidate reaction mechanisms, and design new molecules with desired functionalities. For this compound, computational methods are being employed to gain deeper insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. These calculations can also provide insights into the reactivity of the molecule by mapping the electron density and identifying the most likely sites for electrophilic and nucleophilic attack.
Computational studies on the related 1H-pyrazole-3-carboxylic acid have demonstrated the power of DFT in accurately predicting its spectroscopic properties. Similar studies on this compound can help to rationalize its observed reactivity and guide the design of new synthetic transformations.
Beyond predicting the properties of the molecule itself, computational methods can be used to model reaction pathways and predict the outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction mechanism and identify potential side reactions. This predictive capability can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic routes.
Furthermore, computational methods are playing an increasingly important role in the design of new molecules with specific biological activities or material properties. By understanding the structure-activity relationships of a series of pyrazole derivatives, computational models can be developed to predict the properties of new, unsynthesized compounds. This in silico design approach can accelerate the discovery of new drugs and functional materials by prioritizing the synthesis of the most promising candidates.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling Methyl 5-cyano-1H-pyrazole-3-carboxylate in laboratory settings?
- Methodological Answer : Based on safety data for structurally similar pyrazole esters (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate), key protocols include:
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Ensure adequate ventilation to avoid inhalation of dust/aerosols .
- In case of skin/eye contact, flush with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested .
- For spills, contain using inert absorbents (e.g., vermiculite) and dispose via licensed waste management services .
Q. What synthetic routes are available for this compound?
- Methodological Answer : Synthesis typically involves cyclocondensation of cyanoacetate derivatives with hydrazines. For example:
- Step 1 : React methyl cyanoacetate with hydrazine hydrate to form a pyrazole intermediate.
- Step 2 : Introduce substituents via alkylation or acylation. Multi-step protocols, such as those used for ethyl pyrazole carboxylates ( ), can be adapted. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the ester and cyano groups. Stability studies on analogous compounds ( ) suggest a shelf life of 12–24 months under these conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation in solvents like DCM/hexane to obtain single crystals.
- Data Collection : Employ synchrotron radiation or high-resolution diffractometers for small molecules.
- Refinement : Use SHELXL ( ) for structure solution. Analyze hydrogen-bonding networks (e.g., N-H···O interactions) and π-π stacking to confirm molecular packing .
Q. What strategies can modify the pyrazole core of this compound for enhanced bioactivity?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position via nucleophilic substitution ( ).
- Derivatization : Use Knoevenagel condensation ( ) to extend conjugation at the 4-position.
- Bioisosteric Replacement : Replace the cyano group with carboxyl or tetrazole moieties to improve solubility .
Q. How can conflicting spectroscopic data be resolved when synthesizing novel derivatives?
- Methodological Answer :
- Cross-Validation : Combine ¹H/¹³C NMR, IR, and HRMS to confirm functional groups. For tautomeric ambiguities (e.g., pyrazole vs. pyrazoline), use 2D NMR (COSY, NOESY) .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .
Q. What analytical techniques are critical for characterizing purity and functional groups?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Functional Groups :
- IR : Peaks at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O).
- NMR : δ 3.8–4.0 ppm (ester -OCH₃), δ 6.5–7.5 ppm (pyrazole protons) .
Q. What ecological considerations apply to disposing of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
